Structural Isomer Discrimination: Target Profile Divergence from Zotizalkib (TPX-0131, CAS 2648641-36-3)
N-(1-cyanocyclopentyl)-2-[5-nitro-2-[3-(trifluoromethyl)anilino]anilino]acetamide (CAS 1209279-89-9) and zotizalkib (TPX-0131, CAS 2648641-36-3) are structural isomers sharing the identical molecular formula C21H20F3N5O3. Despite this isomeric relationship, the target compound incorporates a 5-nitro-2-[3-(trifluoromethyl)anilino]aniline core, whereas zotizalkib features a rigid macrocyclic pyrazolo-pyridine scaffold that binds within the ATP pocket of ALK kinase. This structural divergence produces fundamentally different target engagement: zotizalkib potently inhibits wild-type ALK (IC50 = 1.4 nM) and ALK resistance mutants G1202R and L1196M (IC50 = 0.3 nM each) [1], while the target compound shows no reported ALK activity and instead is identified as a CCR5 antagonist in preliminary pharmacological screening [2]. Researchers requiring CCR5 pathway modulation cannot substitute zotizalkib (an ALK inhibitor) and vice versa.
| Evidence Dimension | Primary pharmacological target |
|---|---|
| Target Compound Data | CCR5 receptor antagonist (preliminary screening) [2] |
| Comparator Or Baseline | Zotizalkib (TPX-0131): ALK kinase inhibitor, wild-type ALK IC50 = 1.4 nM; G1202R IC50 = 0.3 nM; L1196M IC50 = 0.3 nM [1] |
| Quantified Difference | Qualitative target divergence (CCR5 vs. ALK); ALK IC50 difference: target compound no activity reported vs. zotizalkib IC50 = 1.4 nM |
| Conditions | Structural isomerism confirmed by identical molecular formula (C21H20F3N5O3) and distinct CAS numbers; zotizalkib data from biochemical kinase assays (Omnia Kinase Assay, Invitrogen) [1] |
Why This Matters
For procurement purposes, this demonstrates that CAS 1209279-89-9 cannot be replaced by the commercially more prevalent isomer zotizalkib, as their biological targets are non-overlapping.
- [1] Cui, J.J., et al. TPX-0131, a Potent CNS-penetrant, Next-generation Inhibitor of Wild-type ALK and ALK-resistant Mutations. J. Med. Chem. 2021; PubMed PMID: 34158340. Also available via Selleckchem product page. View Source
- [2] Zhang, H. Preliminary screening of pharmacological activity indicates that the compound can be used as a CCR5 antagonist. Semantic Scholar Author Profile, 2012. View Source
